oxonol V

Description

Properties

IUPAC Name |

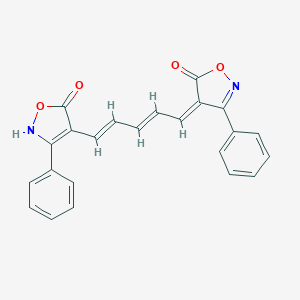

(4Z)-4-[(2E,4E)-5-(5-oxo-3-phenyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-phenyl-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O4/c26-22-18(20(24-28-22)16-10-4-1-5-11-16)14-8-3-9-15-19-21(25-29-23(19)27)17-12-6-2-7-13-17/h1-15,24H/b9-3+,14-8+,19-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUINQLKLKSFJME-UFRBDIPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)ON2)C=CC=CC=C3C(=NOC3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C(=O)ON2)/C=C/C=C/C=C\3/C(=NOC3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61389-30-8 | |

| Record name | Oxonol V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061389308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-(5-Hydroxy-3-phenyl-4-isoxazolyl)-2,4-pentadienylidene)-phenyl-isoxazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(5-(5-HYDROXY-3-PHENYL-4-ISOXAZOLYL)-2,4-PENTADIEN-1-YLIDENE)-3-PHENYL-5(4H)-ISOXAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MBE8Z16VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Spectroscopic Secrets of Oxonol V: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the spectral properties and applications of oxonol V, a potentiometric fluorescent dye, is now available for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough understanding of the dye's core characteristics, experimental methodologies, and its role in advancing cellular and pharmacological research.

This compound is a slow-response, anionic fluorescent probe widely utilized for measuring cellular membrane potential. Its sensitivity to changes in the transmembrane electrical gradient makes it an invaluable tool in various biological assays, particularly in the fields of drug discovery and cell physiology. This guide summarizes the essential spectral data of this compound, offers detailed experimental protocols for its use, and visualizes key concepts through diagrams to facilitate a deeper understanding of its application.

Core Spectral Properties of this compound

The utility of this compound as a fluorescent probe is intrinsically linked to its spectral characteristics, which are highly sensitive to the surrounding environment, particularly the polarity and the electrical potential of the membrane. In aqueous media, the anionic form of this compound is predominant due to the low solubility of its neutral species.[1] The dye's interaction with cellular or artificial membranes upon changes in membrane potential leads to distinct shifts in its absorption and emission spectra.

The voltage-dependent partitioning of this compound between the aqueous medium and the cell membrane is the fundamental principle behind its function as a membrane potential indicator.[2] Depolarization of the cell membrane, where the interior becomes less negative, facilitates the influx of the anionic dye into the cytoplasm. This accumulation within the cell leads to binding to intracellular proteins or membranes, resulting in enhanced fluorescence and a red spectral shift.[2] Conversely, hyperpolarization, an increase in the negative charge inside the cell, is typically indicated by a decrease in fluorescence.[3]

However, the fluorescence response of this compound can be complex. In certain experimental systems, such as with submitochondrial particles where a positive membrane potential is generated by active proton pumps, a decrease in fluorescence intensity has been observed.[4] This phenomenon is attributed to the aggregation of the dye around the positive charges, leading to self-quenching of the fluorescence.

The following tables summarize the available quantitative data on the spectral properties of this compound and its close analog, oxonol VI, providing a comparative overview.

| Parameter | This compound | Conditions | Reference |

| Absorption Maximum (λmax) | ~600 nm | Aqueous media (anionic form) | |

| 610 nm | Methanol | ||

| 640 nm | Bound to proteoliposomes | ||

| Excitation Maximum (λex) | 560 nm | Not specified | |

| 610 nm | Methanol | ||

| Emission Maximum (λem) | 560 nm | Not specified | |

| 640 nm | Methanol | ||

| Fluorescence Lifetime | 0.9 ± 0.1 ns | Not specified |

| Parameter | Oxonol VI | Conditions | Reference |

| Excitation Maximum (λex) | 614 nm | Lipid vesicles | |

| Emission Maximum (λem) | 646 nm | Lipid vesicles | |

| Isosbestic Point | 603 nm | Not specified |

Experimental Protocols: Measuring Membrane Potential with this compound

The following provides a generalized, step-by-step protocol for utilizing this compound to measure changes in plasma membrane potential in cultured mammalian cells. This protocol is a synthesis of information from various sources and may require optimization for specific cell types and experimental conditions.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or ethanol for stock solution preparation

-

Cultured mammalian cells in a suitable format (e.g., 96-well plate)

-

Balanced salt solution (BSS) or physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Ionophores for calibration (e.g., Valinomycin, a K+ ionophore)

-

High potassium buffer for depolarization

-

Low potassium buffer for hyperpolarization

-

Fluorescence plate reader, microscope, or flow cytometer with appropriate filter sets

Protocol:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in high-quality, anhydrous DMSO or ethanol to create a stock solution, typically in the range of 1-10 mM.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Preparation:

-

Plate cells in a suitable format (e.g., black-walled, clear-bottom 96-well plates for plate reader assays) and culture until they reach the desired confluency.

-

On the day of the experiment, wash the cells gently with a physiological buffer to remove any residual culture medium.

-

-

Dye Loading:

-

Dilute the this compound stock solution in the physiological buffer to the final working concentration. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.

-

Add the this compound loading solution to the cells and incubate at room temperature or 37°C for a period of 5 to 30 minutes, protected from light. The incubation time should be optimized to allow for sufficient dye partitioning into the membrane without causing significant cytotoxicity.

-

-

Measurement of Fluorescence:

-

After incubation, the fluorescence can be measured directly without a wash step.

-

Use a fluorescence instrument with excitation and emission wavelengths appropriate for this compound (e.g., excitation around 560-610 nm and emission around 560-640 nm).

-

Record a baseline fluorescence reading before the addition of any experimental compounds.

-

-

Inducing Membrane Potential Changes:

-

To study the effect of a test compound, add it to the cells and record the change in fluorescence over time.

-

For control experiments, induce depolarization by adding a high potassium buffer or hyperpolarization by adding a low potassium buffer in the presence of a potassium ionophore like valinomycin.

-

-

Calibration (Optional but Recommended):

-

To correlate fluorescence changes with absolute membrane potential values, a calibration curve can be generated.

-

Treat cells with a potassium ionophore (e.g., valinomycin) in the presence of varying extracellular potassium concentrations.

-

The membrane potential can be calculated for each potassium concentration using the Nernst equation, and the corresponding fluorescence values are plotted against these calculated potentials to generate a calibration curve. Calibration curves using potassium diffusion potentials have been shown to be linear up to 100 mV.

-

Visualizing the Mechanism and Workflow

To further elucidate the principles and procedures discussed, the following diagrams are provided.

Caption: Mechanism of this compound as a membrane potential probe.

Caption: General experimental workflow for membrane potential assays using this compound.

Applications in Drug Discovery and Research

The ability to measure membrane potential in a high-throughput format makes this compound and similar dyes valuable tools in drug discovery, particularly for screening compounds that target ion channels. Ion channels are a major class of drug targets involved in a wide range of physiological processes. Functional, cell-based assays using voltage-sensitive dyes like this compound allow for the identification of ion channel modulators by detecting changes in membrane potential.

In a typical high-throughput screening (HTS) setup, cells expressing the target ion channel are loaded with this compound. The addition of a compound that modulates the channel's activity will lead to a change in membrane potential, which is then detected as a change in fluorescence. This approach has been successfully used in FRET-based assays for Nav1.7 channels, where oxonol is paired with a coumarin dye.

Beyond HTS, this compound is employed in fundamental research to study cellular bioenergetics, ion transport mechanisms, and the effects of various stimuli on cell physiology. Its use in studying mitochondrial function and the membrane potential of various organelles further highlights its versatility as a research tool.

Conclusion

This compound remains a cornerstone fluorescent probe for the investigation of cellular membrane potential. Its responsiveness to electrical gradients, coupled with its adaptability to various experimental platforms, ensures its continued relevance in both basic research and applied drug discovery. This technical guide provides a foundational understanding of its spectral properties and a practical framework for its application, empowering researchers to effectively harness the capabilities of this powerful molecular tool.

References

- 1. scilit.com [scilit.com]

- 2. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. This compound [Bis-(3-phenyl-5-oxoisoxazol-4-yl)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 4. Quantitative analysis of this compound fluorescence in submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxonol V: An In-Depth Technical Guide for Membrane Potential Sensing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oxonol V, an anionic dye widely used for sensing membrane potential in various biological systems. This document details the dye's core principles, quantitative properties, experimental protocols, and its application in drug discovery, particularly in the context of ion channels and G-protein coupled receptors (GPCRs).

Core Principles of this compound

This compound is a slow-response, lipophilic anionic dye that senses changes in membrane potential through a redistribution mechanism. Its net negative charge causes it to be excluded from the negatively charged interior of polarized cells. When the cell membrane depolarizes, the potential difference across the membrane decreases, allowing the lipophilic this compound to partition into the lipid bilayer. This accumulation within the cell membrane or intracellular compartments leads to a detectable change in its fluorescence or absorbance properties.[1]

Conversely, hyperpolarization of the membrane increases the negative charge inside the cell, leading to the exclusion of the anionic dye and a corresponding decrease in signal. This potential-dependent distribution between the aqueous environment and the cell membrane forms the basis of its use as a membrane potential indicator.[2][3]

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound, providing a reference for experimental design and data interpretation.

Table 1: Spectral Properties of this compound

| Property | Value | Notes |

| Maximum Excitation Wavelength (λex) | ~560 nm | In membrane-bound state.[4] |

| Maximum Emission Wavelength (λem) | ~560 nm | In membrane-bound state.[4] |

| Absorbance Maximum (λmax) | ~640 nm | Increase in extinction upon membrane depolarization. |

| Fluorescence Response to Depolarization | Increase in fluorescence intensity or quenching depending on the system. | Quenching can occur at high concentrations due to self-quenching. |

| Fluorescence Response to Hyperpolarization | Decrease in fluorescence intensity. | |

| Quantum Yield (Φ) | 0.2 | In aqueous buffer and methanol for a similar carboxymethyloxonol (CMOX). |

Table 2: Binding and Response Characteristics of this compound

| Property | Value | Conditions |

| Dissociation Constant (Kd) | 1.86 µM - 4.41 µM | For binding to soybean lipid vesicles. |

| Linear Response Range | Up to 100 mV | Calibration curves using potassium diffusion potentials. |

| Response Time | Slow (seconds to minutes) | Characteristic of redistribution dyes. |

Experimental Protocols

This section provides detailed methodologies for using this compound to measure membrane potential in a high-throughput screening (HTS) format using a microplate reader.

General High-Throughput Screening (HTS) Protocol using a Fluorescence Plate Reader

This protocol is designed for screening compound libraries for their effects on membrane potential.

Materials:

-

Cells expressing the target of interest (e.g., ion channel or GPCR)

-

Black, clear-bottom 96-well or 384-well microplates

-

This compound stock solution (e.g., 1-10 mM in DMSO)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Compound library

-

Positive and negative control compounds

-

Fluorescence microplate reader with appropriate filter sets (e.g., Ex/Em around 560/580 nm)

Procedure:

-

Cell Plating: Seed cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

-

Dye Loading:

-

Prepare a working solution of this compound in the assay buffer. The final concentration typically ranges from 1 to 10 µM. Optimize this concentration for your specific cell type and instrument.

-

Remove the cell culture medium from the wells.

-

Add the this compound working solution to each well and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

-

-

Compound Addition:

-

Prepare serial dilutions of your test compounds and controls.

-

Add the compounds to the wells containing the dye-loaded cells.

-

-

Signal Measurement:

-

Immediately after compound addition, or after a specified incubation time, measure the fluorescence intensity using a microplate reader.

-

For kinetic assays, measure the fluorescence at regular intervals to monitor the change in membrane potential over time.

-

-

Data Analysis:

-

Subtract the background fluorescence from all wells.

-

Normalize the fluorescence signal to a baseline reading taken before compound addition or to untreated control wells.

-

Calculate the change in fluorescence as a percentage of the baseline or control.

-

Plot dose-response curves for active compounds to determine EC50 or IC50 values.

-

Calibration Protocol using Valinomycin

To correlate the fluorescence signal with the actual membrane potential in millivolts (mV), a calibration curve can be generated using the potassium ionophore valinomycin.

Materials:

-

Cells loaded with this compound as described above.

-

A series of calibration buffers with varying potassium concentrations (e.g., ranging from 5 mM to 150 mM), maintaining a constant total ionic strength by replacing KCl with NaCl.

-

Valinomycin stock solution (e.g., 10 mM in DMSO).

Procedure:

-

After dye loading, replace the buffer with the different potassium calibration buffers.

-

Add valinomycin to a final concentration of 1-10 µM to all wells. This will clamp the membrane potential to the potassium equilibrium potential (EK) dictated by the intracellular and extracellular potassium concentrations.

-

Measure the fluorescence intensity for each potassium concentration.

-

Calculate the theoretical membrane potential for each calibration buffer using the Nernst equation:

-

E_K (mV) = 61.5 * log10([K+]_out / [K+]_in)

-

Assume an intracellular potassium concentration ([K+]_in), typically around 140 mM.

-

-

Plot the measured fluorescence intensity against the calculated membrane potential to generate a calibration curve.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Mechanism of Action of this compound

Experimental Workflow for a High-Throughput Screen

Screening for Potassium Channel Modulators

Screening for GPCR-GIRK Channel Modulators

Applications in Drug Discovery

This compound is a valuable tool in drug discovery for identifying and characterizing compounds that modulate the activity of ion channels and GPCRs.

-

Ion Channel Screening: Assays using this compound can be employed to screen for both activators and inhibitors of various ion channels, including potassium, sodium, and calcium channels. For example, activators of potassium channels will cause hyperpolarization and a decrease in this compound fluorescence, while blockers will prevent depolarization-induced fluorescence increases.

-

GPCR Screening: Many GPCRs, particularly those coupled to Gi/o proteins, modulate ion channel activity. A prominent example is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization. This compound-based assays can be used to screen for agonists and antagonists of these GPCRs by measuring the resulting changes in membrane potential.

-

Cardiac Safety Assays: Changes in cardiac myocyte membrane potential can be indicative of cardiotoxicity. This compound can be used in high-throughput screening assays with iPSC-derived cardiomyocytes to identify compounds that may have adverse cardiac effects early in the drug discovery process.

Conclusion

This compound is a versatile and widely used anionic dye for the measurement of membrane potential. Its slow-response mechanism, based on partitioning between the aqueous phase and the cell membrane, makes it well-suited for high-throughput screening applications in drug discovery. By providing a robust and reliable method for monitoring changes in membrane potential, this compound-based assays are instrumental in the identification and characterization of novel modulators of ion channels and GPCRs, contributing significantly to the development of new therapeutics.

References

- 1. A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels [jove.com]

- 2. Use of this compound as a probe of membrane potential in proteoliposomes containing cytochrome oxidase in the submitochondrial orientation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [Bis-(3-phenyl-5-oxoisoxazol-4-yl)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 4. This compound, Fluorescent membrane indicator (CAS 61389-30-8) | Abcam [abcam.com]

An In-depth Technical Guide to Exploratory Studies of Oxonol V in Isolated Mitochondria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of oxonol V, a pentamethine oxonol dye, in the study of isolated mitochondria. It delves into the principles behind its use as a membrane potential probe, details experimental protocols for its application, and presents available quantitative data. This document is intended to serve as a valuable resource for researchers designing and interpreting experiments involving this compound to investigate mitochondrial function.

Introduction to this compound and Its Application in Mitochondrial Research

This compound is a lipophilic anionic dye that has been employed to measure membrane potential in various biological systems, including isolated mitochondria and submitochondrial particles.[1][2] Unlike cationic dyes such as rhodamine 123 or JC-1, which accumulate in the negatively charged mitochondrial matrix, the anionic this compound is expelled from polarized mitochondria. Its fluorescence and absorbance properties are sensitive to changes in the transmembrane potential, making it a useful tool for monitoring the energization state of mitochondria.

A key characteristic of this compound is its anomalous fluorescence response in submitochondrial particles (SMPs), where the mitochondrial inner membrane is inverted. In SMPs, the interior is positively charged due to proton pumping. When this potential is generated by active proton pumps, the fluorescence of this compound decreases.[2] Conversely, when a positive-inside potential is created passively, for instance, through valinomycin-mediated K+ influx, the fluorescence intensity increases.[2] This anomalous behavior is attributed to the aggregation of this compound around the positive charges generated by the proton pumps, leading to self-quenching of its fluorescence.[1]

Quantitative Data on this compound in Mitochondrial Systems

The following tables summarize the quantitative data available from studies of this compound in mitochondrial preparations.

| Parameter | Value | Experimental System | Reference |

| Fluorescence Lifetime (Free Form) | ~60 ps | Submitochondrial Particles | |

| Fluorescence Lifetime (SMP-Bound Form 1) | 0.45 ns | Submitochondrial Particles | |

| Fluorescence Lifetime (SMP-Bound Form 2) | 1.4 ns | Submitochondrial Particles | |

| Fluorescence Lifetime (Aggregated Form during Proton Pumping) | ~250 ps | Submitochondrial Particles | |

| Maximum Absorbance Change (Energization) | 640 nm | Proteoliposomes with Cytochrome Oxidase | |

| Linear Range of Calibration Curve | Up to 100 mV | Proteoliposomes with Cytochrome Oxidase |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study isolated mitochondria.

Measurement of Mitochondrial Membrane Potential

This protocol describes how to measure changes in mitochondrial membrane potential using this compound fluorescence.

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, pH 7.2)

-

This compound stock solution (in ethanol or DMSO)

-

Substrates (e.g., succinate, pyruvate, malate)

-

ADP

-

Uncoupler (e.g., FCCP)

-

Fluorometer

Procedure:

-

Preparation: Set the fluorometer to the appropriate excitation and emission wavelengths for this compound (e.g., excitation ~580 nm, emission ~640 nm). Equilibrate the respiration buffer to the desired experimental temperature (e.g., 25-30°C).

-

Mitochondrial Suspension: Add isolated mitochondria to the respiration buffer in the fluorometer cuvette to a final concentration of approximately 0.5 mg/mL. Allow the suspension to equilibrate while stirring gently.

-

This compound Addition: Add this compound to a final concentration of 1-5 µM. The optimal concentration should be determined empirically to achieve a stable baseline fluorescence signal.

-

Baseline Measurement: Record the baseline fluorescence for several minutes to ensure a stable signal.

-

Energization: Initiate mitochondrial respiration by adding a substrate (e.g., 5 mM succinate). In intact mitochondria, this will lead to the establishment of a membrane potential (negative inside), causing the anionic this compound to be expelled and resulting in a decrease in fluorescence. In submitochondrial particles, energization will cause an increase in the positive-inside potential and a decrease in fluorescence due to quenching.

-

State 3 Respiration: Add a bolus of ADP (e.g., 100-200 µM) to induce State 3 respiration. The transient depolarization of the membrane due to ATP synthesis will cause a temporary increase in this compound fluorescence (in intact mitochondria).

-

State 4 Respiration: Once the added ADP is phosphorylated to ATP, the mitochondria will return to State 4 respiration, and the membrane potential will repolarize, leading to a decrease in fluorescence.

-

Uncoupling: Add an uncoupler like FCCP (e.g., 1 µM) to dissipate the proton gradient completely. This will cause a maximal depolarization and a corresponding maximal increase in this compound fluorescence, which can be used to normalize the data.

Calibration of this compound Fluorescence

This protocol describes how to create a calibration curve to relate this compound fluorescence changes to the mitochondrial membrane potential in millivolts.

Materials:

-

Isolated mitochondria (or liposomes)

-

Calibration buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2)

-

Valinomycin

-

KCl stock solution

-

This compound

-

Fluorometer

Procedure:

-

Preparation: Prepare a series of calibration buffers with varying concentrations of KCl.

-

Mitochondrial Suspension: Resuspend the mitochondria in a low-K+ calibration buffer.

-

This compound and Valinomycin Addition: Add this compound and valinomycin (e.g., 1 µM) to the mitochondrial suspension. Valinomycin is a K+ ionophore that will allow K+ to equilibrate across the mitochondrial membrane.

-

Generating a Diffusion Potential: Create a defined K+ diffusion potential by adding a known amount of KCl to the cuvette. The magnitude of the membrane potential (ΔΨ) can be calculated using the Nernst equation: ΔΨ = -61.5 * log10([K+]in / [K+]out).

-

Fluorescence Measurement: Record the change in this compound fluorescence for each K+ concentration.

-

Calibration Curve: Plot the change in fluorescence against the calculated membrane potential to generate a calibration curve. This curve can then be used to estimate the membrane potential in subsequent experiments.

Visualizations of Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships in the study of this compound with isolated mitochondria.

Caption: Experimental workflow for measuring mitochondrial membrane potential using this compound.

Caption: Relationship between mitochondrial states, membrane potential, and this compound fluorescence.

Caption: Anomalous fluorescence response of this compound in submitochondrial particles.

Conclusion

This compound serves as a sensitive probe for investigating mitochondrial membrane potential, offering an alternative to more commonly used cationic dyes. Its unique fluorescence characteristics, particularly the anomalous response in submitochondrial particles, provide valuable insights into the mechanisms of membrane energization. While direct, detailed protocols for its use in measuring respiration and ATP synthesis are not widely published, the principles outlined in this guide, combined with established methodologies for mitochondrial research, can be adapted to design robust and informative experiments. Careful calibration and consideration of the dye's behavior are crucial for the accurate interpretation of results. This guide provides a foundational understanding for researchers to explore the utility of this compound in their studies of mitochondrial bioenergetics and dysfunction.

References

An In-depth Technical Guide to the Photophysical Properties of Oxonol V

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxonol V, a member of the oxonol family of anionic polymethine dyes, is a widely utilized fluorescent probe for investigating transmembrane potential in various biological systems. Its sensitivity to changes in the electrical potential across cellular and subcellular membranes makes it a valuable tool in drug discovery and physiological research. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and a visualization of its mechanism of action.

Core Photophysical Properties of this compound

The photophysical characteristics of this compound are highly dependent on its local environment, particularly the polarity and viscosity. The dye exhibits distinct spectral properties in aqueous solution compared to when it is partitioned into a lipid membrane. This differential behavior is the basis for its function as a membrane potential probe.

Data Presentation: Summary of Quantitative Data

| Photophysical Parameter | Value | Conditions |

| Absorption Maximum (λmax) | ~583 nm | In aqueous buffer (CMOX, a similar oxonol)[1] |

| ~640 nm | Bound to liposomes (positive inside potential)[2] | |

| Emission Maximum (λem) | ~611 nm | In aqueous buffer (CMOX, a similar oxonol)[1] |

| Red-shifted | Upon binding to membranes with a positive inside potential[2] | |

| Fluorescence Lifetime (τ) | ~60 ps | Free form in submitochondrial particle suspension[3] |

| 0.45 ns and 1.4 ns | Two SMP-bound forms | |

| ~250 ps | Aggregated form during proton pump action | |

| 0.9 ± 0.1 ns | General emission lifetime | |

| Fluorescence Quantum Yield (ΦF) | Not explicitly reported for this compound. | A similar carboxymethyloxonol (CMOX) has a quantum yield of 0.2 in aqueous buffer and methanol. |

| Molar Extinction Coefficient (ε) | Not explicitly reported. | The voltage-dependent partitioning of oxonol dyes is often measured by absorption rather than fluorescence. |

Mechanism of Action as a Membrane Potential Probe

This compound is an anionic, lipophilic dye that can partition between the aqueous phase and the lipid bilayer of membranes. The distribution of the dye across the membrane is governed by the Nernst equation. In the presence of a positive transmembrane potential (inside positive), the negatively charged this compound molecules are driven into the cell or organelle. This accumulation within the membrane leads to changes in the dye's photophysical properties, which can be monitored to report changes in membrane potential.

Two primary mechanisms contribute to the change in fluorescence signal:

-

Increased Concentration and Self-Quenching: As more dye molecules enter the membrane, their local concentration increases, leading to aggregation and self-quenching of fluorescence. This results in a decrease in the overall fluorescence intensity.

-

Environmental Change: The transition from a polar aqueous environment to a nonpolar lipid environment can also alter the fluorescence quantum yield and emission spectrum of the dye.

The following diagram illustrates the signaling pathway, or more accurately, the mechanism of action of this compound in response to a positive inside membrane potential.

Experimental Protocols

The following are detailed methodologies for the characterization of the core photophysical properties of this compound.

Experimental Workflow

The general workflow for characterizing the photophysical properties of a fluorescent probe like this compound is outlined below.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima of this compound in different solvent environments (e.g., ethanol, water, and in the presence of liposomes).

Materials:

-

This compound

-

Ethanol (spectroscopic grade)

-

Deionized water

-

Buffer solution (e.g., PBS, pH 7.4)

-

Liposomes (e.g., prepared from phosphatidylcholine)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in ethanol (e.g., 1 mM). Protect the solution from light.

-

Working Solution Preparation:

-

In Ethanol: Dilute the stock solution in ethanol to a final concentration that gives an absorbance of ~0.1 at the absorption maximum.

-

In Aqueous Buffer: Dilute the stock solution in the aqueous buffer. Note that the solubility of this compound in purely aqueous solutions is low.

-

With Liposomes: Prepare a suspension of liposomes in the aqueous buffer. Add the this compound stock solution to the liposome suspension to achieve the desired final concentration.

-

-

Absorption Measurement:

-

Record the absorption spectrum of each working solution from approximately 400 nm to 700 nm using the respective solvent/buffer as a blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Emission Measurement:

-

Excite the sample at its absorption maximum (λmax).

-

Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to ~800 nm.

-

Identify the wavelength of maximum emission (λem).

-

Determination of Fluorescence Lifetime

Objective: To measure the fluorescence lifetime of this compound in its free and membrane-bound states.

Materials:

-

Time-Correlated Single Photon Counting (TCSPC) or phase-modulation fluorometer

-

Pulsed light source (e.g., picosecond laser or LED) with an appropriate excitation wavelength

-

Samples of this compound in the desired environments (as prepared above)

Protocol:

-

Instrument Setup: Configure the TCSPC or phase-modulation instrument according to the manufacturer's instructions. Select an excitation wavelength corresponding to the absorption maximum of this compound.

-

Data Acquisition:

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).

-

Acquire the fluorescence decay curve for each this compound sample.

-

-

Data Analysis:

-

Perform deconvolution of the sample decay curve with the IRF.

-

Fit the decay curve to a multi-exponential decay model to determine the fluorescence lifetime(s) (τ). The number of exponential components will depend on the heterogeneity of the dye's environment.

-

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To estimate the fluorescence quantum yield of this compound relative to a standard fluorophore.

Materials:

-

A standard fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol, ΦF = 1.0).

-

Solutions of the standard and this compound at five different concentrations, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Fluorometer

-

UV-Vis spectrophotometer

Protocol:

-

Absorption Spectra: Measure the absorbance of all standard and sample solutions at the chosen excitation wavelength.

-

Emission Spectra:

-

Record the emission spectra of all standard and sample solutions under identical instrument settings (excitation and emission slit widths, excitation wavelength).

-

Ensure the excitation wavelength is the same for both the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and this compound.

-

The slope of the resulting lines is proportional to the fluorescence quantum yield.

-

Calculate the quantum yield of this compound using the following equation: ΦF(sample) = ΦF(standard) * (Slopesample / Slopestandard) * (η2sample / η2standard) where η is the refractive index of the solvent.

-

Conclusion

This technical guide provides a foundational understanding of the photophysical properties of this compound, a critical tool for researchers in various scientific disciplines. The provided data and experimental protocols offer a starting point for the effective utilization and characterization of this versatile fluorescent probe. The visualization of its mechanism of action further clarifies its application in the study of transmembrane potentials. For accurate and reproducible results, it is imperative to carefully control experimental conditions, particularly solvent environment and dye concentration.

References

- 1. A long-wavelength biolabeling reagent based on the oxonol fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of this compound as a probe of membrane potential in proteoliposomes containing cytochrome oxidase in the submitochondrial orientation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, structure determination, spectral properties, and energy-linked spectral responses of the extrinsic probe this compound in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Oxonol V: A Technical Guide to its Discovery, Synthesis, and Application in Cellular Signaling

For Immediate Release

This whitepaper provides a comprehensive technical overview of oxonol V, a fluorescent anionic dye pivotal for researchers, scientists, and drug development professionals. Beginning with its initial discovery, this guide delves into the chemical synthesis of this compound, its physicochemical and spectral properties, and its significant application as a slow-response probe for measuring cellular membrane potential. Detailed experimental protocols and an exploration of its role in elucidating key signaling pathways are presented to facilitate its effective use in research and drug discovery.

Discovery and Significance

This compound, chemically known as bis(3-phenyl-5-oxoisoxazol-4-yl)pentamethine oxonol, emerged as a valuable tool in cell biology and physiology primarily through the work of Smith and Chance. Their 1976 publication in Biochemistry detailed the synthesis, structure, and spectral properties of this dye, establishing it as a sensitive probe for monitoring membrane potential.[1] Unlike some other dyes, this compound is an anionic dye, carrying a negative charge. This characteristic dictates its behavior in cellular systems, where it accumulates in depolarized cells.[1] Its "slow-response" nature means that its fluorescence changes are based on its distribution across the cell membrane, which equilibrates over seconds to minutes, making it well-suited for detecting steady-state or slow changes in membrane potential.[2]

Chemical Synthesis and Properties

The synthesis of this compound, as described by Smith and Chance, provides the foundation for its preparation. While the seminal 1976 paper remains a key reference, the general principle of its synthesis involves the condensation of two equivalents of a phenylisoxazolone derivative with a pentamethine source.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₆N₂O₄ | |

| Molecular Weight | 384.38 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO and ethanol | |

| Excitation Maximum (λex) | ~560 nm | |

| Emission Maximum (λem) | ~560 nm | |

| Extinction Coefficient | Not explicitly found in searches | |

| Quantum Yield | Not explicitly found in searches |

Mechanism of Action as a Membrane Potential Probe

This compound functions as a potentiometric probe by redistributing across the plasma membrane in response to changes in the transmembrane potential. In a typical cell with a negative-inside membrane potential, the anionic this compound is largely excluded from the cell interior. Upon depolarization (the membrane potential becoming less negative), the dye enters the cell and binds to intracellular components, leading to an increase in fluorescence. Conversely, hyperpolarization (the membrane potential becoming more negative) leads to further exclusion of the dye and a decrease in fluorescence. This relationship allows for a ratiometric or intensity-based readout of relative changes in membrane potential.

Experimental Protocols

The following are generalized protocols for utilizing this compound to measure membrane potential changes. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.

Measurement of Membrane Potential by Fluorescence Microscopy

This protocol outlines the steps for observing changes in membrane potential in adherent cells using a fluorescence microscope.

Materials:

-

This compound stock solution (1-10 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Adherent cells cultured on glass-bottom dishes

-

Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar)

-

Depolarizing agent (e.g., high concentration of KCl)

-

Hyperpolarizing agent (e.g., valinomycin in low KCl buffer)

Procedure:

-

Prepare a working solution of this compound in HBSS at a final concentration of 1-10 µM.

-

Wash the cells twice with pre-warmed HBSS.

-

Incubate the cells with the this compound working solution for 5-15 minutes at 37°C, protected from light.

-

Image the baseline fluorescence of the cells.

-

To observe depolarization, add a high KCl solution (e.g., 50 mM) and acquire images. An increase in fluorescence intensity is expected.

-

To observe hyperpolarization, replace the medium with a low KCl buffer containing a potassium ionophore like valinomycin (e.g., 1 µM) and acquire images. A decrease in fluorescence intensity is expected.

-

Analyze the changes in fluorescence intensity over time in regions of interest drawn around the cells.

Measurement of Membrane Potential by Flow Cytometry

This protocol is suitable for analyzing membrane potential changes in a population of suspended cells.

Materials:

-

This compound stock solution (1-10 mM in DMSO)

-

HBSS or other suitable physiological buffer

-

Suspension cells or trypsinized adherent cells

-

Flow cytometer with 488 nm or 561 nm laser excitation and appropriate emission filters

-

Depolarizing and hyperpolarizing agents as described above

Procedure:

-

Prepare a cell suspension at a concentration of 1 x 10⁶ cells/mL in HBSS.

-

Add this compound to the cell suspension to a final concentration of 100-500 nM.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Analyze the baseline fluorescence of the cell population using the flow cytometer.

-

To measure the response to depolarization, add a high KCl solution and analyze the shift in fluorescence.

-

To measure the response to hyperpolarization, treat the cells with a hyperpolarizing agent and analyze the shift in fluorescence.

-

Use un-stained cells as a negative control to set the background fluorescence.

Visualization of Experimental and Signaling Workflows

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways where this compound is a valuable investigative tool.

Applications in Signaling Pathway Analysis

While this compound is a general reporter of membrane potential, its application has been instrumental in understanding cellular processes where ion flux and membrane potential dynamics are key.

-

Ion Channel Research: this compound is used to study the activity of various ion channels. Changes in channel gating, whether induced by ligands, voltage, or other stimuli, lead to alterations in membrane potential that can be readily detected.

-

Apoptosis: Programmed cell death is often accompanied by changes in membrane potential. Early stages of apoptosis can involve hyperpolarization due to potassium efflux, followed by depolarization as the cell loses its ionic homeostasis. This compound can be used to monitor these dynamic changes.

-

Mitochondrial Function: Although primarily used for plasma membrane potential, under certain conditions, this compound can provide insights into the membrane potential of mitochondria, a key indicator of cellular metabolic health. Anomalous responses of this compound in submitochondrial particles have been noted, suggesting complex interactions with proton pumps.

-

Drug Discovery and Screening: The sensitivity of this compound to membrane potential makes it a valuable tool in high-throughput screening for compounds that modulate ion channel activity or other cellular processes that impact membrane potential.

Conclusion

This compound remains a cornerstone in the toolkit of cell biologists and physiologists for the study of membrane potential. Its straightforward synthesis, well-characterized spectral properties, and predictable response to changes in membrane potential have solidified its utility in a wide range of research applications. This technical guide provides a foundational understanding of this compound, from its chemical basis to its practical application, empowering researchers to effectively harness this powerful fluorescent probe in their scientific endeavors. Further optimization of the provided protocols for specific experimental systems will ensure robust and reliable data acquisition.

References

Methodological & Application

Measuring Cellular Membrane Potential Using Oxonol V: An Application Guide for Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the utilization of Oxonol V, a slow-response, lipophilic anionic dye, for the quantitative analysis of plasma membrane potential in eukaryotic cells using flow cytometry. Understanding changes in membrane potential is crucial for investigating various cellular processes, including signal transduction, ion channel function, and apoptosis.

Principle of Membrane Potential Measurement with this compound

This compound is a fluorescent dye that partitions between the extracellular medium and the intracellular environment based on the Nernst potential of the plasma membrane. In healthy, polarized cells, the interior of the cell is negatively charged relative to the exterior. This negative charge repels the anionic this compound dye, resulting in low intracellular fluorescence.

Upon depolarization, the potential difference across the plasma membrane decreases, allowing the negatively charged this compound to enter the cell. Once inside, the dye binds to intracellular proteins and membranes, leading to a significant increase in its fluorescence quantum yield. This change in fluorescence intensity, directly proportional to the extent of depolarization, can be readily quantified by flow cytometry. Conversely, hyperpolarization, an increase in the negative intracellular potential, will lead to further exclusion of the dye and a decrease in fluorescence.

Below is a diagram illustrating the principle of this compound uptake in response to changes in plasma membrane potential.

Caption: Principle of this compound uptake in response to membrane potential changes.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| This compound | (e.g., Abcam) | (e.g., ab145384) | -20°C, protect from light |

| Dimethyl sulfoxide (DMSO), anhydrous | (e.g., Sigma-Aldrich) | (e.g., D2650) | Room Temperature |

| Phosphate-Buffered Saline (PBS), pH 7.4 | (e.g., Thermo Fisher Scientific) | (e.g., 10010023) | Room Temperature |

| Fetal Bovine Serum (FBS) | (e.g., Thermo Fisher Scientific) | (e.g., 26140079) | -20°C |

| Valinomycin | (e.g., Sigma-Aldrich) | (e.g., V0627) | -20°C |

| Gramicidin | (e.g., Sigma-Aldrich) | (e.g., G5002) | -20°C |

| Propidium Iodide (PI) or other viability dye | (e.g., Thermo Fisher Scientific) | (e.g., P3566) | 4°C, protect from light |

Experimental Protocols

Preparation of Reagents

1.1. This compound Stock Solution (1 mM):

-

Dissolve 1 mg of this compound (MW: ~578 g/mol ) in 1.73 mL of anhydrous DMSO.

-

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

1.2. Valinomycin Stock Solution (1 mM):

-

Dissolve 1 mg of Valinomycin (MW: ~1111 g/mol ) in 0.9 mL of DMSO.

-

Store at -20°C.

1.3. Gramicidin Stock Solution (1 mg/mL):

-

Dissolve 1 mg of Gramicidin in 1 mL of DMSO.

-

Store at -20°C.

1.4. Staining Buffer:

-

PBS supplemented with 2% FBS. Keep on ice.

Cell Preparation

-

Harvest cells and wash once with PBS.

-

Resuspend the cell pellet in cold Staining Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Keep cells on ice until ready for staining.

Staining Protocol

-

Prepare Staining Solutions:

-

For each sample, prepare a tube with 1 mL of the cell suspension (1 x 10⁶ cells).

-

Prepare separate tubes for unstained controls, positive controls (depolarization and hyperpolarization), and experimental samples.

-

-

This compound Staining:

-

Add this compound stock solution to the cell suspension to a final concentration of 100-500 nM . The optimal concentration should be determined empirically for each cell type. A good starting point is 200 nM.

-

Incubate for 5-15 minutes at 37°C , protected from light.

-

-

Controls:

-

Unstained Control: Cells in Staining Buffer without this compound.

-

Positive Control for Depolarization (High K⁺ Buffer with Gramicidin):

-

Prepare a high potassium buffer (e.g., 130 mM KCl, 20 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

-

After this compound staining, add Gramicidin to a final concentration of 1-5 µg/mL .

-

Incubate for 5-10 minutes at 37°C before analysis.

-

-

Positive Control for Hyperpolarization (Valinomycin):

-

After this compound staining, add Valinomycin to a final concentration of 1 µM .

-

Incubate for 5-10 minutes at 37°C before analysis.[1]

-

-

-

Viability Staining:

-

Add a viability dye such as Propidium Iodide (PI) to a final concentration of 1-5 µg/mL to all samples just before analysis to exclude dead cells.

-

Flow Cytometry Analysis

4.1. Instrument Setup:

-

Excitation: 488 nm or 561 nm laser.

-

Emission: 585/42 nm bandpass filter (or equivalent for PE/Texas Red detection).

-

Set the Forward Scatter (FSC) and Side Scatter (SSC) parameters to visualize the cell population of interest.

-

Adjust the voltage of the fluorescence detector to place the unstained cell population in the first decade of the fluorescence scale.

4.2. Data Acquisition:

-

Record a sufficient number of events (e.g., 10,000-50,000) for each sample.

Data Presentation and Analysis

Quantitative Data Summary

| Parameter | Condition | Expected Outcome |

| Mean Fluorescence Intensity (MFI) | Untreated Cells | Baseline fluorescence |

| Depolarized Cells (High K⁺ + Gramicidin) | Significant increase in MFI | |

| Hyperpolarized Cells (Valinomycin) | Decrease in MFI | |

| Cell Viability (%) | All Samples | >90% |

Data Analysis Workflow

The following diagram outlines the recommended gating strategy for analyzing this compound stained cells.

References

Application Notes and Protocols for Oxonol V Staining in Live Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Oxonol V, a fluorescent anionic dye, for the measurement of plasma membrane potential in live cells. Variations in membrane potential are crucial in many cellular processes, including signal transduction, ion channel activity, and cellular health, making this compound a valuable tool in basic research and drug discovery.

Introduction

This compound is a slow-response, lipophilic anionic dye used to measure changes in plasma membrane potential.[1][2][3][4] Its net negative charge prevents it from accumulating in mitochondria, making it particularly useful for specifically monitoring the plasma membrane potential.[4] The dye is weakly fluorescent in aqueous environments but exhibits enhanced fluorescence upon binding to intracellular proteins and membranes.

The fundamental principle behind its use lies in the Nernstian distribution of the dye across the plasma membrane. In resting cells with a negative-inside membrane potential, this compound is largely excluded. However, upon depolarization (the membrane potential becoming more positive), the anionic dye enters the cell, binds to intracellular components, and consequently, its fluorescence intensity increases. Conversely, hyperpolarization (the membrane potential becoming more negative) leads to dye efflux and a decrease in fluorescence.

Quantitative Data Summary

For ease of reference, the key properties and recommended conditions for using this compound are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Weight | 384.38 g/mol | |

| Excitation Maximum (λex) | ~560 nm | |

| Emission Maximum (λem) | ~560 nm | |

| Solubility | Soluble in DMSO and ethanol | |

| Stock Solution | 1-5 mM in DMSO | N/A |

| Working Concentration | 1-10 µM | N/A |

| Incubation Time | 15-30 minutes | |

| Storage | Store stock solution at -20°C, protected from light and moisture. |

Signaling Pathway and Mechanism of Action

The fluorescence of this compound is directly related to the membrane potential of the cell. The following diagram illustrates this relationship.

Experimental Protocols

This section provides a detailed step-by-step protocol for staining live cells with this compound and measuring changes in membrane potential.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS) or other appropriate balanced salt solution

-

Live cells cultured in a suitable format (e.g., 96-well plate, chamber slide)

-

Fluorescence microscope or plate reader with appropriate filter sets (e.g., for TRITC/Cy3)

Protocol:

-

Preparation of Stock Solution:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Preparation:

-

Culture cells to the desired confluency in a suitable vessel for fluorescence imaging or measurement.

-

On the day of the experiment, remove the culture medium.

-

-

Staining:

-

Prepare a fresh working solution of this compound by diluting the stock solution in your normal cell culture medium or a suitable buffer (e.g., PBS with calcium and magnesium) to a final concentration of 1-10 µM.

-

Add the this compound-containing medium to the cells.

-

Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

-

Imaging and Data Acquisition:

-

After incubation, you can proceed with imaging without washing the cells. Leaving the dye in the medium is often necessary to maintain the equilibrium required for the dye to respond to potential changes.

-

For fluorescence microscopy, use a filter set appropriate for detecting the fluorescence of this compound (Excitation ~560 nm, Emission ~560 nm).

-

To observe changes in membrane potential, acquire a baseline fluorescence reading.

-

Apply your stimulus (e.g., ion channel agonist/antagonist, high potassium solution for depolarization) and record the change in fluorescence over time. An increase in fluorescence indicates depolarization.

-

Experimental Workflow

The following diagram outlines the general workflow for an this compound staining experiment.

Applications in Drug Discovery

This compound and similar potentiometric probes are valuable tools in drug discovery for the following applications:

-

High-Throughput Screening (HTS): The plate-based format of this assay is amenable to HTS of compound libraries to identify modulators of ion channels.

-

Mechanism of Action Studies: For compounds that are found to have an effect on cell viability or function, this compound can be used to investigate whether the mechanism involves changes in membrane potential.

-

Safety and Toxicity Screening: Alterations in plasma membrane potential can be an indicator of cellular toxicity. This compound can be used in early-stage safety screening to flag compounds that disrupt membrane integrity.

Cautions and Considerations

-

Toxicity: Like many fluorescent dyes, this compound can be toxic to cells, especially at higher concentrations and with prolonged incubation times. It is crucial to use the lowest effective concentration.

-

Pharmacological Activity: Oxonol dyes have been reported to have pharmacological activity against various ion channels and receptors. Therefore, it is important to perform control experiments to ensure that the observed effects are not due to the dye itself.

-

Calibration: While this compound provides a robust qualitative measure of membrane potential changes, obtaining a quantitative calibration in terms of millivolts (mV) can be challenging. The use of ionophores like valinomycin in conjunction with varying extracellular potassium concentrations is a common method for calibration, but interactions between anionic dyes and cationic ionophore complexes can complicate this process.

-

Signal-to-Noise Ratio: The fluorescence change in response to membrane potential alterations can be modest. A sensitive detection system and careful optimization of dye concentration and incubation time are necessary to achieve a good signal-to-noise ratio.

References

- 1. Anomalous response of oxonol-V to membrane potential in mitochondrial proton pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxonol-V as a probe of chromaffin granule membrane potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of this compound as a probe of membrane potential in proteoliposomes containing cytochrome oxidase in the submitochondrial orientation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]

Application of Oxonol V in the Study of Mitochondrial Proton Pumps

Application Note & Protocol

Introduction

Oxonol V, a slow-response anionic cyanine dye, serves as a valuable tool for investigating the generation of membrane potential by mitochondrial proton pumps, particularly in submitochondrial particles (SMPs). Unlike cationic dyes that accumulate in the negatively charged mitochondrial matrix of intact mitochondria, the anionic nature of this compound makes it suitable for probing the positive-inside membrane potential established by proton pumps in SMPs, where the inner mitochondrial membrane is inverted. This application note details the principles, protocols, and data interpretation for using this compound in both fluorescence and absorbance-based assays to monitor the activity of mitochondrial proton pumps.

A key characteristic of this compound in this application is its "anomalous" fluorescence response. When a membrane potential is generated by active proton pumping, the fluorescence of this compound is quenched (decreases).[1][2] Conversely, when a membrane potential is induced by passive ion movement (e.g., a K+ gradient with valinomycin), its fluorescence increases.[2] This phenomenon is attributed to the aggregation of the anionic dye molecules around the localized positive charges at the outlet of the active proton pumps, leading to self-quenching of the fluorescence.[1][2] Absorbance spectroscopy offers an alternative detection method where an increase in absorbance corresponds to the generation of a positive-inside membrane potential.

Principle of the Assay

In submitochondrial particles, the F1Fo-ATPase (ATP synthase) and other respiratory chain complexes act as proton pumps, translocating protons from the external medium into the vesicle lumen upon substrate oxidation or ATP hydrolysis. This creates an electrochemical gradient, or proton-motive force, with a positive charge on the inside of the vesicle.

This compound, being negatively charged, responds to this positive-inside membrane potential. The dye partitions into the mitochondrial membrane, and its spectral properties change in response to the membrane potential. This change can be monitored in two ways:

-

Fluorescence Quenching: The localized high positive charge density at the orifices of active proton pumps attracts and concentrates the anionic this compound molecules, leading to the formation of non-fluorescent or weakly fluorescent aggregates. This results in a measurable decrease in the overall fluorescence intensity of the sample.

-

Absorbance Increase: The partitioning of this compound into the membrane and its response to the membrane potential also leads to a change in its absorption spectrum, which can be monitored as an increase in absorbance at a specific wavelength.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in studying mitochondrial proton pumps.

Table 1: Spectral and Response Properties of this compound

| Parameter | Value | Reference |

| Method | Fluorescence | |

| Response to Active Pumping | Fluorescence Quenching | |

| Method | Absorbance | |

| Response to Active Pumping | Absorbance Increase | |

| Absorbance Max (in vesicles) | ~640 nm | |

| Linear Range (Absorbance) | Up to 100 mV |

Table 2: Fluorescence Lifetime of this compound in the Presence of Submitochondrial Particles (SMPs)

| This compound Population | Condition | Approximate Lifetime | Reference |

| Free form | In solution | ~60 ps | |

| SMP-bound form 1 | No active pumping | 0.45 ns | |

| SMP-bound form 2 | No active pumping | 1.4 ns | |

| Aggregated form | During active pumping | ~250 ps |

Experimental Protocols

Materials and Reagents

-

Submitochondrial Particles (SMPs)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl2, pH 7.4)

-

Substrates for proton pumping (e.g., ATP, NADH, Succinate)

-

Inhibitors (e.g., Oligomycin for ATP synthase, KCN for cytochrome c oxidase)

-

Uncouplers (e.g., FCCP)

-

Valinomycin and KCl for generating a diffusion potential (for calibration)

-

Dimethyl sulfoxide (DMSO) for stock solutions

Protocol 1: Fluorescence Quenching Assay

This protocol describes the measurement of proton pumping activity in SMPs by monitoring the fluorescence quenching of this compound.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 1 mM) in DMSO. Store protected from light.

-

Prepare assay buffer and equilibrate to the desired experimental temperature (e.g., 25-37°C).

-

Prepare concentrated stock solutions of substrates and inhibitors.

-

-

Instrumentation Setup:

-

Set up a fluorometer with a temperature-controlled cuvette holder.

-

Set the excitation wavelength to ~590 nm and the emission wavelength to ~620 nm. Note: Optimal wavelengths may need to be determined empirically.

-

Set the instrument to record fluorescence intensity over time.

-

-

Assay Procedure:

-

To a cuvette, add the assay buffer.

-

Add SMPs to a final concentration of 0.1-0.5 mg/mL protein.

-

Add this compound to a final concentration of 1-5 µM.

-

Allow the system to equilibrate and establish a stable baseline fluorescence signal.

-

Initiate proton pumping by adding the appropriate substrate (e.g., 2 mM ATP for F1Fo-ATPase activity).

-

Record the decrease in fluorescence intensity over time.

-

To confirm that the fluorescence quenching is due to proton pumping, add an inhibitor (e.g., 1 µg/mL oligomycin) or an uncoupler (e.g., 1 µM FCCP) and observe the recovery of fluorescence.

-

Protocol 2: Absorbance Assay

This protocol measures proton pumping by monitoring the increase in this compound absorbance.

-

Preparation of Reagents:

-

As described in Protocol 1.

-

-

Instrumentation Setup:

-

Set up a spectrophotometer with a temperature-controlled cuvette holder.

-

Set the instrument to measure the absorbance difference between two wavelengths (e.g., 640 nm vs. a reference wavelength where no change is expected) or to scan the spectrum over time.

-

-

Assay Procedure:

-

Follow the same steps as in the fluorescence assay for sample preparation in the cuvette.

-

Establish a stable baseline absorbance.

-

Initiate proton pumping by adding the substrate.

-

Record the increase in absorbance at ~640 nm over time.

-

Add inhibitors or uncouplers to confirm the specificity of the signal.

-

Protocol 3: Calibration with a K+ Diffusion Potential

A calibration curve can be generated to correlate the this compound signal with a known membrane potential in millivolts (mV).

-

Prepare SMPs in a low-potassium assay buffer.

-

Add valinomycin (e.g., 1 µM) to make the membrane permeable to K+.

-

Add this compound and record the baseline signal.

-

Induce a K+ diffusion potential by adding small aliquots of a concentrated KCl stock solution to the cuvette.

-

Calculate the theoretical membrane potential (ΔΨ) at each KCl concentration using the Nernst equation: ΔΨ (mV) = 61.5 * log10([K+]out / [K+]in).

-

Plot the change in fluorescence or absorbance against the calculated membrane potential. For absorbance, this relationship is linear up to 100 mV.

Visualizations

Caption: Mechanism of this compound fluorescence quenching.

References

Measuring Transmembrane Potential in Proteoliposomes with Oxonol V: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of transmembrane potential is crucial for understanding the function of a wide range of membrane proteins, including ion channels, transporters, and pumps. Proteoliposomes, which are reconstituted lipid vesicles containing purified membrane proteins, provide a powerful in vitro system to study these activities in a controlled environment. Oxonol V is an anionic, lipophilic fluorescent dye that is widely used as a sensitive probe for monitoring membrane potential.[1][2] This slow-response dye partitions into the lipid bilayer, and its fluorescence characteristics change in response to alterations in the transmembrane electrical potential.[3] Specifically, this compound is particularly useful for detecting positive-inside membrane potentials.[1] This document provides detailed protocols for the preparation of proteoliposomes and the subsequent measurement of transmembrane potential using this compound.

Principle of the Assay

This compound is a negatively charged dye that accumulates in the membrane of liposomes. When a positive-inside transmembrane potential is generated, the anionic dye is driven into the inner leaflet of the lipid bilayer. This accumulation can lead to a change in the dye's fluorescence emission, which can be measured using a fluorometer. The magnitude of the fluorescence change is proportional to the membrane potential, allowing for a quantitative assessment of protein activity.[1] It is important to note that in some systems, particularly with active enzymes, fluorescence quenching may be observed due to dye aggregation around the protein. Calibration of the fluorescence signal is essential and is typically achieved by inducing a known potassium diffusion potential in the presence of the K+ ionophore valinomycin.

Data Presentation

Table 1: Reagents and Materials for Proteoliposome Preparation

| Reagent/Material | Supplier | Catalog No. | Storage |

| Phospholipids (e.g., POPE, POPG) | Avanti Polar Lipids | Various | -20°C |

| Purified Membrane Protein | User-provided | - | -80°C |

| Detergent (e.g., n-Dodecyl-β-D-maltoside) | Anatrace | D310 | Room Temp |

| Bio-Beads™ SM-2 Adsorbents | Bio-Rad | 1523920 | Room Temp |

| Chloroform | Sigma-Aldrich | C2432 | Room Temp |

| Nitrogen Gas | - | - | - |

| Reconstitution Buffer (e.g., HEPES, KCl) | User-prepared | - | 4°C |

| Extruder with Polycarbonate Membranes | Avanti Polar Lipids | Various | Room Temp |

Table 2: Reagents and Materials for this compound Assay

| Reagent/Material | Supplier | Catalog No. | Storage |

| This compound | Thermo Fisher Scientific | B434 | -20°C, desiccated |

| Valinomycin | Sigma-Aldrich | V0627 | -20°C |

| KCl | Sigma-Aldrich | P9333 | Room Temp |

| Assay Buffer (low K+) | User-prepared | - | 4°C |

| Assay Buffer (high K+) | User-prepared | - | 4°C |

| Fluorometer | - | - | - |

| Cuvettes (low volume, quartz) | - | - | - |

Table 3: Typical Experimental Parameters

| Parameter | Typical Value/Range | Notes |

| Proteoliposome Preparation | ||

| Lipid Composition | 75% POPE, 25% POPG | Can be varied depending on the protein. |

| Final Lipid Concentration | 10-20 mg/mL | |

| Lipid to Protein Ratio (w/w) | 50:1 to 500:1 | Highly dependent on the protein. |

| Detergent Concentration | - | Determined by the critical micelle concentration. |

| Extrusion Membrane Pore Size | 100-400 nm | To create unilamellar vesicles. |

| This compound Assay | ||

| This compound Stock Solution | 1-5 mM in DMSO or ethanol | Store protected from light. |

| This compound Working Concentration | 0.1 - 1 µM | Titrate for optimal signal-to-noise. |

| Proteoliposome Concentration | 50-100 µg/mL lipid | |

| Valinomycin Concentration | 100-500 nM | |

| Excitation Wavelength | ~590 nm | Verify with your specific instrument. |

| Emission Wavelength | ~640 nm | Verify with your specific instrument. |

Experimental Protocols

Protocol 1: Preparation of Proteoliposomes by Detergent Removal

This protocol is a general guideline and may require optimization for specific membrane proteins.

-

Lipid Film Preparation:

-

In a glass vial, combine the desired phospholipids (e.g., POPE and POPG in a 3:1 molar ratio) dissolved in chloroform.

-

Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration and Liposome Formation:

-

Hydrate the lipid film with the desired internal buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL.

-

Vortex vigorously to form multilamellar vesicles (MLVs).

-

For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles (freezing in liquid nitrogen and thawing in a room temperature water bath).

-

-

Extrusion:

-

Extrude the liposome suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm or 400 nm) using a mini-extruder. This will produce large unilamellar vesicles (LUVs) of a uniform size.

-

-

Detergent Solubilization and Protein Reconstitution:

-

Solubilize the LUVs by adding a detergent (e.g., n-Dodecyl-β-D-maltoside) to a concentration just below the critical micelle concentration (CMC).

-

In a separate tube, solubilize the purified membrane protein with the same detergent.

-

Add the solubilized protein to the destabilized liposomes at the desired lipid-to-protein ratio (e.g., 100:1 w/w).

-

Incubate the mixture for 30-60 minutes at 4°C with gentle agitation.

-

-

Detergent Removal:

-

Add pre-washed Bio-Beads™ SM-2 to the proteoliposome-detergent mixture at a ratio of approximately 20:1 (Bio-Beads:detergent, w/w).

-

Incubate at 4°C with gentle rotation for at least 2 hours to overnight to allow for detergent absorption and the formation of sealed proteoliposomes.

-

Carefully remove the proteoliposome suspension from the Bio-Beads.

-

-

Proteoliposome Characterization (Optional but Recommended):

-

Determine the protein incorporation efficiency using SDS-PAGE and densitometry.

-

Assess the size distribution and lamellarity of the proteoliposomes using dynamic light scattering (DLS).

-

Protocol 2: Measurement of Transmembrane Potential with this compound

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO). Store in the dark at -20°C.

-

Prepare a stock solution of valinomycin (e.g., 100 µM in ethanol). Store at -20°C.

-

Prepare two assay buffers: an "Internal Buffer" (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4) and an "External Buffer" (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4). The key is to have a K+ gradient.

-

-

Fluorometer Setup:

-